Product packaging for Diphenylphosphine sulfide(Cat. No.:CAS No. 6591-07-7)

Diphenylphosphine sulfide

Cat. No.: B8508016
CAS No.: 6591-07-7
M. Wt: 217.25 g/mol
InChI Key: CHYUXCABJMXHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylphosphine sulfide (CAS 6591-07-7) is a solid organophosphorus compound with the molecular formula C 12 H 10 PS and a molecular weight of 217.25 g/mol . This compound serves as a versatile intermediate in advanced chemical synthesis and materials science research. Its primary research value lies in its role as a precursor for the development of specialized phosphine ligands, which are critical components in homogeneous catalysis . Such ligands are integral to facilitating key synthetic transformations, including chemoselective hydrogenation reactions, which are widely employed in pharmaceutical development and fine chemical production. Researchers utilize this compound in the synthesis of complex molecular architectures due to the reactivity of the phosphorus-sulfur (P=S) functional group. The compound can act as a building block for chiral ligands, such as variants of BINAP, which are essential in asymmetric synthesis to produce single-enantiomer compounds . As a standard practice, all reactions and handling should be performed under an inert atmosphere, such as nitrogen or argon, to prevent potential oxidation and ensure reagent stability . Handling Note: This chemical is intended for research purposes only and is to be used by qualified laboratory personnel. It is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10PS+ B8508016 Diphenylphosphine sulfide CAS No. 6591-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6591-07-7

Molecular Formula

C12H10PS+

Molecular Weight

217.25 g/mol

IUPAC Name

diphenyl(sulfanylidene)phosphanium

InChI

InChI=1S/C12H10PS/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1

InChI Key

CHYUXCABJMXHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](=S)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Diphenylphosphine Sulfide Derivatives

Direct Chalcogenation Routes

Direct chalcogenation, specifically sulfidation, represents a fundamental and straightforward approach to synthesizing phosphine (B1218219) sulfides. This typically involves the direct reaction of a trivalent phosphine with an elemental sulfur source.

Reactions of Phosphines with Elemental Sulfur Sources

The oxidation of secondary and tertiary phosphines with elemental sulfur is a well-established method for preparing the corresponding phosphine sulfides. The reaction involves the addition of one equivalent of sulfur to a phosphine, typically in an inert solvent like benzene (B151609) or chloroform. rsc.orgacs.org For instance, diphenylphosphine (B32561) reacts with elemental sulfur to yield diphenylphosphine sulfide (B99878). acs.org The process is generally efficient, and the product can often be obtained in a high state of purity after removing the solvent. acs.org

A particularly rapid and efficient synthesis has been demonstrated for the analogous triphenylphosphine (B44618) sulfide, where elemental sulfur (S₈) reacts with a stoichiometric amount of triphenylphosphine at room temperature in a minimal amount of solvent. mdpi.comresearchgate.net The reaction can be initiated by vigorous shaking or stirring, and under concentrated conditions, the product precipitates as a white solid in under a minute with high yield. mdpi.comresearchgate.netchemicalbook.com The mechanism is proposed to start with a nucleophilic attack of the phosphine on the S₈ ring, followed by a cascade of subsequent attacks that break down the polysulfide chain. mdpi.comdntb.gov.ua This general principle is applicable to various phosphines for the synthesis of their sulfide derivatives.

Facile One-Pot Syntheses

Facile one-pot syntheses have been developed to streamline the production of diphenylphosphine sulfide derivatives, enhancing efficiency and aligning with the principles of green chemistry. rsc.org These methods often involve multicomponent reactions where several reactants are combined in a single vessel to form the desired product without isolating intermediates. orientjchem.org

One prominent example is the three-component hydrothiophosphination of alkenes or alkynes. rsc.org In this approach, an alkene or alkyne, diphenylphosphine, and elemental sulfur are reacted together under solvent- and catalyst-free conditions. rsc.org This strategy circumvents the need to pre-synthesize and isolate the secondary phosphine sulfide, as it is generated in situ. rsc.org This method is advantageous not only for its operational simplicity but also for its environmental benefits. For example, tertiary phosphine sulfides have been synthesized in excellent yields from secondary phosphines, electron-rich alkenes like styrene (B11656), and elemental sulfur under solvent-free conditions at elevated temperatures (80-82°C). researchgate.net

Addition Reactions and Hydrothiophosphination

Addition reactions provide a powerful means to form new carbon-phosphorus bonds, allowing for the synthesis of complex this compound derivatives from simple unsaturated precursors. These methods include radical additions and conjugate additions to carbon-carbon multiple bonds.

Radical Additions to Carbon-Carbon Multiple Bonds

Radical addition of this compound [Ph₂P(S)H] to carbon-carbon double bonds presents a mild, general, and efficient route to various alkyl(diphenyl)phosphine sulfides. researchgate.net These reactions are typically initiated by radical initiators (like AIBN) or UV irradiation and proceed via a free-radical chain mechanism. researchgate.netdalalinstitute.com

The process generally involves the formation of a phosphinothioyl radical, which then adds to an alkene or alkyne. This addition is highly regioselective, yielding anti-Markovnikov products. rsc.orgresearchgate.net The reaction is versatile, with successful additions to a range of terminal and internal alkenes, including hept-1-ene, cyclohexene, and styrenes. researchgate.net The atom-economic synthesis proceeds under mild, solvent-free conditions (80°C), affording the target adducts with high chemo- and regioselectivity. researchgate.net

Catalyst- and Solvent-Free Hydrophosphination and Multicomponent Hydrothiophosphination

In recent years, significant progress has been made in developing catalyst- and solvent-free methods for hydrophosphination and hydrothiophosphination, which align with the goals of sustainable chemistry. rsc.orgrsc.org The hydrophosphination of alkenes and alkynes with diphenylphosphine can be achieved by simply heating the neat reactants, leading to the formation of alkyl and alkenyl tertiary phosphines, respectively. rsc.orgresearchgate.net

This approach can be extended to a one-pot, three-component hydrothiophosphination by including elemental sulfur in the reaction mixture. rsc.orgrsc.org This process generates the corresponding alkyl and alkenyl tertiary phosphine sulfides directly, avoiding the need for catalysts, solvents, and the separate synthesis of intermediates. rsc.org These reactions are highly regioselective, favoring the anti-Markovnikov adducts, and can be diastereoselective, particularly in the case of alkynes where Z-alkenyl phosphines are predominantly formed. rsc.orgrsc.org

The table below summarizes the results of the catalyst- and solvent-free three-component hydrothiophosphination of various alkenes with diphenylphosphine and sulfur.

Alkene SubstrateReaction Time (h)Yield (%)Reference
1-Octene1898 rsc.org
Styrene1899 rsc.org
4-Chlorostyrene1899 rsc.org
Cyclohexene1890 rsc.org
Allyl alcohol1899 rsc.org

Phospha-Michael Addition Reactions

The phospha-Michael addition is a conjugate addition reaction that involves a phosphorus nucleophile and an α,β-unsaturated carbonyl compound or other suitable Michael acceptor. tandfonline.comresearchgate.net This reaction is a versatile and powerful tool for forming P-C bonds and is widely used in the synthesis of functionalized organophosphorus compounds. researchgate.net

The reaction is typically carried out by adding a >P(O)H species, such as diphenylphosphine oxide, to an α,β-unsaturated ketone, ester, or nitrile. tandfonline.com While often conducted under basic conditions, the reaction can also be performed without a base, sometimes utilizing thermal or microwave-assisted techniques. tandfonline.com For example, microwave-assisted phospha-Michael additions of secondary phosphine oxides to 16-methylene-17-keto steroids have been shown to produce γ-ketophosphine oxides in high yields. tandfonline.com More recently, biocatalytic approaches using enzymes like lipase (B570770) have been developed to catalyze the phospha-Michael addition of diphenylphosphine oxide to β-nitrostyrenes and benzylidene malononitriles under mild, room-temperature conditions. nih.gov

The following table presents examples of lipase-catalyzed phospha-Michael addition reactions.

Michael AcceptorProduct Yield (%)Reference
(E)-β-Nitrostyrene94 nih.gov
(E)-1-Chloro-4-(2-nitrovinyl)benzene92 nih.gov
(E)-1-Methyl-4-(2-nitrovinyl)benzene85 nih.gov
Benzylidene malononitrile91 nih.gov
4-Chlorobenzylidene malononitrile88 nih.gov

Functionalized this compound Synthesis

The synthesis of α-aminoalkyl and α-aminobenzyl diphenylphosphine sulfides, valuable building blocks in medicinal chemistry, can be achieved through several effective methods. rsc.org One prominent approach involves the sequential transformation of (hydroxymethyl)this compound. rsc.org A key step in this pathway is the Staudinger reaction, where an azide (B81097) derivative is converted into an iminophosphorane, which is then hydrolyzed to yield the primary amine. rsc.orgalfa-chemistry.com The Staudinger reaction is known for its mild conditions and high yields, making it a reliable method for introducing the amino group. organic-chemistry.org

A second facile route is the addition of this compound (Ph₂P(S)H) to hydrobenzamides, followed by acid hydrolysis. rsc.org This method provides direct access to α-aminobenzyl derivatives. These synthetic strategies have enabled the creation of various substituted and unsubstituted α-aminoalkyl and α-aminobenzyl diphenylphosphine sulfides. rsc.org

Table 1: Synthetic Routes to α-Aminoalkyl/benzyl Diphenylphosphine Sulfides

Route Starting Material Key Reagents/Steps Product Type
Route 1 (Hydroxymethyl)this compound 1. Conversion to azide derivative2. Staudinger reaction α-(Aminomethyl)this compound

| Route 2 | this compound (Ph₂P(S)H) | 1. Addition to hydrobenzamides2. Acid hydrolysis | α-(Aminobenzyl)this compound |

Diphosphine monosulfides, which contain a P(S)-P single bond, are valuable ligands in coordination chemistry and catalysis. A highly atom-economical method for their synthesis is the photoinduced addition of diphosphane (B1201432) monosulfides to alkenes. researchgate.netnih.gov This reaction proceeds without the need for a catalyst, base, or other additives, offering a clean and efficient pathway to bis(phosphanyl)alkane monosulfides. researchgate.netnih.gov

The process involves the light-induced homolysis of the P-P single bond in a tetraphenyldiphosphine monosulfide precursor, generating phosphorus-centered radicals. researchgate.net These radicals then add across the carbon-carbon double bond of an alkene. This method allows for the highly selective introduction of two distinct phosphorus groups—a thiophosphoryl [P(S)] and a phosphanyl [P] group—into the alkene backbone. researchgate.net The reaction is applicable to a variety of alkenes and requires only equimolar amounts of the reactants. researchgate.netnih.gov

Table 2: Photoinduced Synthesis of Diphosphine Monosulfide Derivatives

Reactant 1 Reactant 2 Conditions Key Feature Product

The synthetic principles for preparing this compound can be extended to other organophosphorus chalcogenides, such as phosphine selenides. The most direct method for synthesizing phosphine selenides is the reaction of a trivalent phosphine with elemental selenium. rsc.orgnih.gov This oxidation reaction is generally efficient and results in good yields of the corresponding phosphine selenide, which features a P=Se double bond. rsc.org

For instance, treating a phosphine with selenium powder in a solvent like benzene affords the desired phosphine selenide. rsc.org This approach is analogous to the synthesis of phosphine sulfides from elemental sulfur and is a fundamental method for accessing heavier phosphine chalcogenide derivatives. mdpi.com The reactivity of the phosphorus lone pair in tertiary phosphines allows for straightforward bond formation with various chalcogens. nih.gov Additionally, secondary phosphine selenides can undergo addition reactions to alkenes upon UV irradiation, further expanding the scope of available organophosphorus chalcogenides. rsc.org

Table 3: General Synthesis of Phosphine Chalcogenides

Chalcogenide Type Phosphorus Precursor Chalcogen Source General Conditions
Phosphine Sulfide Trivalent Phosphine Elemental Sulfur (S₈) Stirring in solvent (e.g., CH₂Cl₂) at room temperature. mdpi.com

| Phosphine Selenide | Trivalent Phosphine | Elemental Selenium (Se) | Stirring in solvent (e.g., benzene). rsc.org |

Stereoselective and Diastereoselective Synthetic Approaches

Controlling the stereochemistry during the synthesis of this compound derivatives is crucial for applications in asymmetric catalysis and materials science. Both diastereoselective and enantioselective methods have been developed.

Diastereoselectivity can be achieved through the intermolecular radical addition of certain thiophosphites to create organophosphorus adducts. researchgate.net These reactions can lead to the preferential formation of one diastereomer over others.

For enantioselective synthesis, a photoinduced asymmetric anti-Markovnikov hydrophosphinylation has been developed. acs.org This method utilizes a bifunctional chiral disulfide catalyst that incorporates a squaramide motif. acs.orgrsc.org The reaction affords chiral β-hydroxyphosphine oxides with good to excellent enantioselectivity. acs.org However, when this compound is used as the hydrophosphinylating agent in this system, a significant drop in enantioselectivity is observed. rsc.org This suggests that the oxygen atom of the corresponding phosphine oxide plays a critical role in the enantioselectivity-determining step through hydrogen-bonding interactions with the catalyst. rsc.org

Table 4: Stereoselective Synthetic Approaches

Approach Method Reagents Stereochemical Outcome
Diastereoselective Intermolecular radical addition (1R,2R,3S,5R)-(−)-pinanediol-derived thiophosphite Diastereoselective formation of adducts. researchgate.net

| Enantioselective | Photoinduced hydrophosphinylation | Diphenylphosphine oxide, alkene, chiral disulfide catalyst | High enantioselectivity for β-hydroxyphosphine oxides. acs.org |

Reaction Mechanisms and Pathways of Diphenylphosphine Sulfide Transformations

Mechanistic Investigations of Phosphine (B1218219) Chalcogenation

The formation of diphenylphosphine (B32561) sulfide (B99878) from a trivalent phosphine, such as diphenylphosphine, and an elemental chalcogen, typically sulfur, is a fundamental transformation in organophosphorus chemistry. This reaction, known as chalcogenation, results in the oxidation of the phosphorus center from P(III) to P(V). Mechanistic studies have shown that this process can proceed through various pathways depending on the reaction conditions and the nature of the reactants.

In a common synthetic route, the reaction of a trivalent phosphine with elemental sulfur involves the nucleophilic attack of the phosphorus atom on the sulfur ring (or chain). This initial step leads to the formation of a phosphonium (B103445) sulfide intermediate, which then collapses to the final phosphine sulfide product. The driving force for this reaction is the formation of the thermodynamically stable phosphorus-sulfur double bond.

A plausible reaction mechanism for the sulfurization of phosphines using tetrabutylammonium (B224687) thiocyanate (B1210189) in 1,2-dichloroethane (B1671644) has been proposed. This mechanism involves the initial reaction of the phosphine with the solvent to form a bisphosphonium salt. The thiocyanate anion then attacks the cationic phosphorus center to give a pentacoordinated phosphonium intermediate. Finally, a chloride ion triggers the elimination of cyanogen (B1215507) chloride and ethylene (B1197577), yielding the phosphine sulfide.

Stereochemical Aspects of Addition Reactions

The addition of the P-H bond of diphenylphosphine sulfide across carbon-carbon multiple bonds is a powerful tool for the synthesis of functionalized organophosphorus compounds. The stereochemical outcome of these reactions is of paramount importance, particularly in the context of asymmetric synthesis.

Radical additions of this compound to various carbon-carbon double and triple bonds have been shown to be a mild and efficient method for the synthesis of alkyl- and alkenyl(diphenyl)phosphine sulfides. These reactions often exhibit high regioselectivity, predominantly affording the anti-Markovnikov addition product. This selectivity is attributed to the preferential attack of the phosphorus-centered radical at the less substituted carbon atom of the multiple bond, leading to the formation of the more stable carbon-centered radical intermediate.

In the context of diastereoselectivity, the addition of this compound to chiral alkenes or the use of chiral catalysts can lead to the formation of diastereomeric products in unequal ratios. For instance, a photoinduced asymmetric anti-Markovnikov hydrophosphinylation of alkenes has been developed using a bifunctional chiral disulfide catalyst. This method provides access to chiral β-hydroxyphosphine oxides with high enantioselectivity. The proposed mechanism involves the generation of a thiyl radical, which then abstracts a hydrogen atom from the phosphine oxide to generate a phosphorus-centered radical. This radical then adds to the alkene in an anti-Markovnikov fashion. The stereochemistry of the final product is controlled by the chiral environment provided by the catalyst during the hydrogen atom transfer step.

The in situ generation of this compound is a valuable strategy that circumvents the isolation of this potentially sensitive intermediate. A notable example is the three-component reaction between a secondary phosphine, an electron-rich alkene (such as styrene (B11656) or vinyl chalcogenides), and elemental sulfur. This reaction proceeds under solvent-free conditions and involves the initial oxidation of the secondary phosphine to the corresponding phosphine sulfide, which then undergoes a noncatalyzed anti-Markovnikov addition to the alkene. This one-pot procedure offers high chemo- and regioselectivity, leading to the formation of tertiary phosphine sulfides in excellent yields.

Once formed in situ, this compound can participate in a variety of subsequent reactions. For example, in the presence of a suitable catalyst, the initially formed adduct can undergo further transformations. The specific reaction pathway is dependent on the nature of the substrates and the reaction conditions employed.

Isomerization Phenomena and Energy Landscapes

The study of isomerization in organophosphorus compounds, including this compound, provides valuable insights into their conformational preferences and the energy barriers associated with different molecular arrangements. While specific studies on the isomerization of this compound are not extensively documented, principles from related systems can offer a conceptual framework.

Conformational analysis of structurally similar molecules, such as those containing diphenylphosphinoyl groups, reveals the energetic preferences for different spatial orientations of the phenyl rings and the P=S bond. These preferences are governed by a combination of steric and electronic effects. The rotation around the P-C and P-S bonds is associated with specific energy barriers, which can be computationally modeled using techniques like Density Functional Theory (DFT) and experimentally probed by methods such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. These studies help to map out the potential energy surface, identifying the ground-state conformations and the transition states that connect them.

In a related context, photoinduced bisphosphination of alkynes with tetraphenyldiphosphine monosulfide has been shown to yield (E)-vic-1,2-bisphosphinoalkenes. These products can subsequently undergo a base-catalyzed double-bond isomerization. This highlights that isomerization is a relevant transformation in compounds containing the diphenylphosphino sulfide moiety.

Parameter Description Significance
Rotational BarrierThe energy required to rotate a specific bond in the molecule.Determines the rate of interconversion between different conformers.
Conformational IsomersDifferent spatial arrangements of a molecule that can be interconverted by rotation about single bonds.The relative populations of conformers can influence the overall reactivity and physical properties of the compound.
Potential Energy SurfaceA mathematical or graphical representation of the energy of a molecule as a function of its geometry.Provides a detailed map of the possible conformations and the energy pathways for isomerization.

Electrophilic Reactivity at Phosphorus Centers

The phosphorus atom in this compound, despite being in a pentavalent state, can exhibit electrophilic character under certain conditions. This reactivity is influenced by the nature of the substituents on the phosphorus and the presence of activating agents.

Bimolecular electrophilic substitution reactions at a stereogenic phosphorus center, denoted as SE2(P), have been shown to proceed with retention of the absolute configuration. This is in contrast to the more common bimolecular nucleophilic substitution (SN2(P)) reactions, which typically proceed with inversion of configuration. The reaction of chiral tertiary phosphines with sulfur to form phosphine sulfides is a classic example of an electrophilic addition that proceeds with retention of stereochemistry at the phosphorus center. The electrophile, in this case, sulfur, attacks the electron-rich phosphorus atom from the front side, leading to the formation of the P-S bond without inverting the stereocenter.

While the phosphorus in this compound is less nucleophilic than in the parent diphenylphosphine, it can still react with strong electrophiles. The reactivity can be enhanced by coordination to a metal center, which can polarize the P=S bond and increase the electrophilicity of the phosphorus atom.

Insights into Metal-Chalcogenide Bond Formation Processes

This compound and its derivatives are versatile ligands in coordination chemistry. The sulfur atom of the P=S group possesses lone pairs of electrons and can act as a soft donor, forming stable coordinate bonds with a variety of transition metals. The formation of these metal-chalcogenide bonds is a key step in the assembly of numerous catalytically active and structurally interesting metal complexes.

The coordination of this compound to a metal center typically occurs through the sulfur atom, leading to the formation of a metal-sulfur bond. The strength and nature of this bond are influenced by several factors, including the electronic and steric properties of the phosphine sulfide ligand and the nature of the metal ion. The P=S bond length in the coordinated ligand is often slightly elongated compared to the free ligand, which is consistent with the donation of electron density from the sulfur to the metal.

Amino-functionalized diphenylphosphine sulfides have been utilized as building blocks for the synthesis of multidentate ligands. These ligands can then be reacted with metal precursors, such as palladium(II) salts, to form pincer-type complexes. The formation of these complexes involves the coordination of the sulfur and nitrogen atoms to the metal center, often through a direct cyclopalladation process. These complexes have shown promise as cytotoxic agents against various cancer cell lines.

Metal Complex Type Application
Palladium(II)Pincer complexesCytotoxic agents
Platinum(II)Square planar complexesCatalysis
Nickel(II)Tetrahedral/Square planar complexesCatalysis

Ligand Rearrangements and Exchange Processes

Once coordinated to a metal center, this compound and related ligands can participate in dynamic processes that alter the structure of the complex. These transformations include intramolecular rearrangements of the ligand itself and intermolecular exchange of the ligand with other molecules in solution. Such processes are fundamental to the reactivity of coordination compounds, influencing catalytic cycles and enabling the synthesis of diverse molecular architectures.

Ligand Rearrangements

Coordinated ligands are not always static; they can undergo significant structural changes, often facilitated by the metal center. In complexes involving biaryl phosphine ligands, a notable transformation is dearomative rearrangement, where one of the aromatic rings of the ligand backbone interacts directly with the metal, leading to a loss of aromaticity. While extensively studied for biaryl phosphines, the principles extend to their phosphine sulfide analogues. For instance, studies on the oxidative addition complex of a biaryl phosphine with palladium(II) bromide revealed an equilibrium between the standard aromatic complex and a dearomatized isomer. mit.edu This rearrangement is influenced by the electronic properties of the substituents on the aryl rings and the nature of the halide ligand. mit.edu

A more direct example involving a phosphine sulfide moiety is the reaction of a phosphine-sulfide-substituted phosphinine with [PdCl₂(COD)]. This reaction results in the formation of a phosphahexadienyl ligand, a significant rearrangement driven by the coordination of the sulfur atoms and the stability of the resulting d⁸ square planar geometry of the palladium center. hw.ac.uksemanticscholar.org

Original Complex (Structure A)Rearranged Complex (Structure B)Equilibrium Constant (Keq)ConditionsReference
(tBuBrettPhos)Pd(4-F-Ph)BrDearomatized Isomer5.71 ± 0.10CD₂Cl₂ Room Temperature mit.edu
(RockPhos)Pd(4-F-Ph)BrDearomatized Isomer0.08CD₂Cl₂ Room Temperature mit.edu

Table 1: Equilibrium data for the dearomative rearrangement of Pd(II) complexes ligated by biaryl phosphines, illustrating the influence of ligand structure on the rearrangement equilibrium.

Ligand Exchange Processes

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org These reactions can proceed through various mechanisms, broadly classified as dissociative (D), associative (A), or interchange (I). libretexts.orglibretexts.orgdalalinstitute.com In a dissociative mechanism, the outgoing ligand leaves first to form a lower-coordination intermediate, which is then captured by the incoming ligand. dalalinstitute.com In an associative mechanism, the incoming ligand binds to the metal center first, forming a higher-coordination intermediate, from which the outgoing ligand then departs. libretexts.org The interchange mechanism is a concerted process without a distinct intermediate. libretexts.org

The chemistry of d⁸ square planar metal complexes, such as those of Palladium(II) and Platinum(II), commonly features associative ligand substitution pathways. libretexts.org The ability to controllably exchange ligands is a powerful synthetic tool. A general protocol has been developed for the diversification of palladium oxidative addition complexes (OACs) through ligand exchange. nih.gov In this process, a stable OAC bearing a specific biarylphosphine ligand (e.g., t-BuXPhos) is synthesized and then treated with a different desired ligand. This method allows for the efficient generation of a wide array of OACs with varied electronic and steric properties from a single precursor, which would be difficult to access directly. nih.gov

These exchange reactions can be reversible, establishing an equilibrium between the two complexes. For example, a BrettPhos-ligated OAC was found to undergo ligand exchange with RuPhos at elevated temperatures, resulting in an equilibrium mixture containing a 3:1 ratio of the RuPhos and BrettPhos ligated complexes. nih.gov The tolerance of this exchange process to various functional groups and arene substrates makes it a versatile strategy in synthetic chemistry. nih.gov

Starting Complex LigandIncoming LigandSolventTemperature (°C)OutcomeReference
t-BuXPhosXPhosTHF60>95% Conversion nih.gov
t-BuXPhosRuPhosTHF60>95% Conversion nih.gov
t-BuXPhosBrettPhosTHF80>95% Conversion nih.gov
t-BuXPhosP(o-tol)₃n-Hexane60Product isolated (91% yield) nih.gov
t-BuXPhosP(OPh)₃n-Hexane60Product isolated (90% yield) nih.gov

Table 2: Selected examples of ligand exchange on a palladium oxidative addition complex, [L-Pd(4-CF₃-Ph)(Br)], demonstrating the scope and efficiency of the exchange process.

Coordination Chemistry and Ligand Design Principles of Diphenylphosphine Sulfide

Monodentate and Multidentate Coordination Modes

The coordination behavior of diphenylphosphine (B32561) sulfide (B99878) is characterized by its adaptability, functioning as both a monodentate and a component of multidentate ligand systems. In its simplest form, it binds to a metal center exclusively through its sulfur atom. mdpi.com This monodentate S-ligation is a common coordination mode, particularly in complexes where other coordinating sites on the metal are occupied by stronger donors. mdpi.com

However, the true versatility of diphenylphosphine sulfide is showcased when it is incorporated into more complex ligand frameworks. Amino-functionalized diphenylphosphine sulfides, for example, have been synthesized and used as building blocks for multidentate ligands. rsc.org These sophisticated ligands can form multiple coordination bonds with a single metal center, leading to highly stable chelate structures. rsc.orgcardiff.ac.uk

When a phosphine (B1218219) group is present in proximity to the this compound moiety within the same ligand, P,S-chelation can occur. This bidentate coordination mode involves the simultaneous binding of both the "soft" sulfur atom and the "soft" phosphorus atom to a transition metal center, forming a stable metallacycle. This chelate effect often enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate ligands.

An example of this is seen in palladium complexes where a ligand containing both phosphine and phosphine sulfide groups forms an eight-membered palladacycle through P,S coordination. mdpi.com This type of chelation is crucial in designing catalysts, as it can rigidly control the geometry around the metal center, thereby influencing the selectivity of catalytic reactions. mdpi.com The formation of these chelate rings is a key principle in the design of ligands for homogeneous catalysis. hw.ac.uk

Hemilability is a critical concept in the coordination chemistry of ligands containing at least two different donor groups. whiterose.ac.ukwwu.edu A hemilabile ligand features one strong, anchoring donor and one weaker, labile donor that can reversibly bind and dissociate from the metal center. wwu.edu This "on-off" coordination provides a mechanism for creating a vacant coordination site during a catalytic cycle, facilitating substrate binding and subsequent transformation. whiterose.ac.uk

Ligands incorporating the this compound group can exhibit hemilabile behavior. researchgate.net In a mixed-donor ligand, such as one containing a strongly coordinating phosphine group and a more weakly coordinating phosphine sulfide group, the sulfur atom can act as the labile donor. researchgate.net The dissociation of the sulfur atom from the metal center opens up a coordination site for catalysis, while the persistent bond from the phosphine group prevents the ligand from completely detaching from the metal. whiterose.ac.ukresearchgate.net This dynamic behavior has been studied in platinum and palladium complexes, where the interplay between different donor atoms dictates the stability and reactivity of the complex. researchgate.net

Complexation with Transition Metals

This compound and its derivatives form stable complexes with a wide range of transition metals, including palladium, nickel, and various noble metals. The nature of the metal and the ligand framework dictates the resulting complex's geometry, stability, and potential applications, particularly in catalysis.

More complex, multidentate ligands incorporating the this compound unit have been used to create sophisticated palladium architectures. For instance, amino-functionalized derivatives serve as building blocks for pincer-type Pd(II) complexes. rsc.org Furthermore, diphosphine ligands bridged by a sulfur atom can coordinate to Pd(II) in either a mononuclear or a dinuclear fashion, showcasing the ligand's conformational flexibility. researchgate.net In these complexes, the ligand can act as a tridentate P,S,P donor or as a bridging ligand between two metal centers.

Complex TypeLigand TypeCoordination ModePd-P Bond Length (Å)Pd-S Bond Length (Å)Reference
MononuclearBi- and tri-dentate phosphine ligandsBidentate (P,N) or Tridentate (P,N,O⁻)2.225 - 2.234N/A rsc.org
DinuclearBiaryl monophosphine sulfideMonodentate (S-ligation) with chloride bridgesN/AN/A mdpi.com
MononuclearSulfur-bridged diphosphineTridentate (P,S,P)N/A2.2685
Pincer ComplexAmino-functionalized this compoundMultidentateN/AN/A rsc.org

This table presents a selection of data from different ligand systems to illustrate the coordination principles with Palladium(II).

Nickel(II) also forms stable complexes with ligands containing the this compound moiety. These complexes are relevant in the context of cross-coupling catalysis. chemrxiv.org The coordination of sulfur-containing phosphine ligands, such as PSP-type ligands (where two phosphorus atoms are linked by a sulfur bridge), to Ni(II) has been investigated. chemrxiv.org

An interesting aspect of this chemistry is the potential for ligand rearrangement or exchange phenomena. For example, attempts to synthesize certain nickel chloride complexes with PSP ligands can lead to the formation of multinuclear nickel species. chemrxiv.org In these structures, ligand rearrangement processes result in the coordination of various fragments derived from the parent ligand, demonstrating the dynamic nature of the coordination sphere around the nickel center. chemrxiv.org The coordination chemistry of diphosphine ligands with Ni(II) often results in square-planar geometries, with Ni-P bond lengths typically around 2.15-2.17 Å. researchgate.net

Metal CenterLigand TypeComplex FormulaKey FindingReference
Ni(II)PSP-type (Ph₂PSPh₂)[NiHal₂(PSP)] (Hal = Br, I)Used as catalysts in Kumada coupling. chemrxiv.org
Ni(II)PSP-type[Ni₂(Ph₂PSS)₂(Ph₂PS)(Ph₂P)]Formation of a multinuclear complex via ligand rearrangement. chemrxiv.org
Ni(II)Diphosphine (dppe)[Ni(dppe)Cl₂]Forms square-planar complexes. researchgate.net

This table provides examples of Nickel(II) complexes with related phosphine-sulfide and diphosphine ligands.

Beyond palladium and nickel, this compound and related ligands coordinate effectively with a variety of noble metals, including platinum, gold, and rhodium. researchgate.netacs.orgmdpi.com The interaction is typically dominated by the soft-soft affinity between the sulfur donor and the noble metal center.

Platinum(II): Platinum(II) complexes with mixed phosphine/phosphine sulfide ligands have been studied in the context of hemilability, where the Pt-S bond can be labile. researchgate.net

Rhodium(III) and Iridium(III): Complexes with ligands containing the P=S group have been synthesized and characterized. acs.org

Gold(I): Gold(I) chloride can react with phosphine ligands to form linear complexes. For instance, [(Me₂S)AuCl] reacts with bulky phosphine ligands to yield stable Au(I) phosphine complexes, demonstrating the strong Au-P bond formation. mdpi.com While this example uses a phosphine, it illustrates the general reactivity pattern expected for related soft P=S donors with Au(I).

The coordination chemistry with these metals is fundamental to applications in catalysis and materials science. mdpi.com

Other Metal Centers and Metallacycle Formation

While commonly studied with platinum group metals, this compound and related phosphine sulfide ligands form stable complexes with a wide array of other metal centers. The versatility of the phosphine sulfide moiety facilitates its incorporation into various coordination spheres, leading to the formation of both simple complexes and more intricate structures like metallacycles.

Research has demonstrated the synthesis of complexes with first-row transition metals such as chromium, iron, nickel, and copper. cardiff.ac.uk Additionally, binuclear complexes with ruthenium, rhodium, gold, and copper have been synthesized and characterized. researchgate.net For instance, the reaction of a diphosphinite ligand, upon treatment with elemental sulfur to form the bis(sulfide) derivative, readily coordinates with metals like Ru(II), Rh(I), Cu(I), and Au(I) to form binuclear complexes. researchgate.net

A key aspect of the coordination chemistry of these ligands is their propensity to form metallacycles, which are cyclic structures containing a metal atom. These structures are often formed when the phosphine sulfide is part of a larger, multidentate ligand framework. For example, functionalized (aminoalkyl)diphenylphosphine sulfides react with picolinyl chloride to form amide derivatives that undergo direct cyclopalladation. rsc.org This process results in the formation of stable, non-classical N-metalated Pd(II) pincer complexes. rsc.org Similarly, N-(diphenylphosphino)diallylamine, a ligand containing a phosphorus donor and olefinic groups, reacts with palladium(II) precursors to form a five-membered PdPNC₂ metallacycle through a bidentate P/η² allyl coordination mode. tandfonline.com

The formation and stability of these metallacycles are influenced by factors such as the nature of the metal center, the other ligands in the coordination sphere, and the geometry of the phosphine sulfide ligand itself.

Table 1: Examples of Metallacycle Formation with Phosphine-Containing Ligands
Metal CenterLigand TypeMetallacycle FormedCoordination ModeReference
Palladium(II)(Aminoalkyl)this compound derivativeN-metalated pincer complexCyclopalladation rsc.org
Palladium(II)N-(diphenylphosphino)diallylamineFive-membered PdPNC₂ ringBidentate P/η² allyl tandfonline.com

Structure-Activity Relationships in Ligand Design

The design of phosphine sulfide ligands is crucial for tuning the properties of their metal complexes, including their stability, solubility, and catalytic activity. The relationship between the ligand's structure and the resulting complex's function is a central theme in modern coordination chemistry.

The backbone of a ligand refers to the molecular framework that connects the donor atoms. Modifications to this backbone can have a profound impact on the properties of the resulting metal complex. nih.gov Key parameters influenced by the backbone structure include the "bite angle" (the P-M-P angle in chelating diphosphine ligands), steric bulk, and electronic properties. cardiff.ac.uktcichemicals.com

Systematic studies have shown that altering the ligand backbone from a benzene (B151609) to a naphthalene (B1677914) structure in phosphine-sulfonate palladium and nickel catalysts can significantly improve their properties. nih.gov In palladium systems, this modification leads to increased catalyst stability and higher molecular weights of the resulting polyethylene (B3416737). nih.gov For nickel catalysts, the change dramatically increases the polyethylene molecular weights. nih.gov Furthermore, the connectivity of the phosphine and sulfonate groups to the naphthalene backbone also plays a critical role in influencing the catalyst's properties. nih.gov

The flexibility and length of the backbone determine the accessible range of bite angles, which in turn enforces particular coordination geometries upon the metal center. cardiff.ac.uk For instance, a ligand with a rigid backbone might force a specific geometry that enhances catalytic selectivity, while a more flexible backbone might allow the complex to accommodate different intermediates in a catalytic cycle. The tuneability of phosphine ligands by modifying their backbone allows for precise control over the electronic and steric environment of the metal center. nih.gov

Table 2: Effect of Ligand Backbone Modification on Catalyst Properties
Metal SystemBackbone ChangeObserved EffectReference
Palladium(II) Phosphine-SulfonateBenzene to NaphthaleneIncreased catalyst stability, higher polyethylene molecular weight nih.gov
Nickel(II) Phosphine-SulfonateBenzene to NaphthaleneDramatically increased polyethylene molecular weight nih.gov

Stereochemical control is the ability to direct the formation of a specific three-dimensional arrangement of atoms in a molecule. In coordination chemistry, this is vital for applications such as asymmetric catalysis, where chiral metal complexes are used to produce enantiomerically pure products.

The conformational properties of diphosphine ligands make them particularly useful in this regard. wikipedia.org By introducing chiral elements into the ligand structure, it is possible to control the stereochemistry of the resulting metal complex. This can be achieved by using P-chirogenic phosphines, where the phosphorus atom itself is a stereocenter. acs.org

For example, a class of P-chirogenic phosphine sulfide ligands has been developed for use in palladium-catalyzed allylic alkylations, achieving high levels of asymmetric induction (up to 96% enantiomeric excess). acs.org X-ray crystallographic studies of these ligands and their palladium complexes confirm the absolute configuration at both the phosphorus and sulfur centers, providing insight into how the ligand's chirality is transferred to the catalytic reaction. acs.org The design of the ligand, including the chelate ring size, plays a significant role in the resulting enantioselectivity. acs.org

Phosphine Sulfide as a Soft Donor Ligand

The Hard and Soft Acids and Bases (HSAB) theory is a qualitative concept used to explain the stability of metal complexes and the pathways of chemical reactions. wikipedia.org It classifies acids (electron pair acceptors, like metal ions) and bases (electron pair donors, like ligands) as either "hard" or "soft". wikipedia.orgmeta-synthesis.com

Hard acids and bases are typically small, have high charge states, and are weakly polarizable. wikipedia.org

Soft acids and bases are larger, have lower charge states, and are highly polarizable. wikipedia.orgnih.gov

The central principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. fiveable.memlsu.ac.in

The sulfur atom in a phosphine sulfide is classified as a soft base . wikipedia.orgresearchgate.net This is due to its relatively low electronegativity, large atomic size, and high polarizability, meaning its electron cloud is easily distorted. nih.gov Consequently, phosphine sulfide ligands show a strong preference for coordinating with soft metal ions.

Typical soft metal acids include Pd(II), Pt(II), Ag(I), Au(I), and Hg(II). wikipedia.org The interaction between the soft sulfur donor of the phosphine sulfide and these soft metal centers is predominantly covalent in character. wikipedia.org This soft-soft interaction contributes to the stability of the resulting coordination complexes. This principle explains why phosphine sulfides are excellent ligands for many late transition metals, which are often used in catalysis. tcichemicals.com The stability of these complexes is a key factor in their utility in various chemical transformations.

Catalytic Applications of Diphenylphosphine Sulfide Based Systems

Homogeneous Catalysis

In homogeneous catalysis, diphenylphosphine (B32561) sulfide (B99878) primarily serves as a ligand for transition metal complexes, influencing the activity, selectivity, and stability of the catalyst. The sulfur atom can act as a donor ligand, forming stable complexes with various transition metals such as palladium, platinum, and nickel. The electronic and steric nature of the phosphine (B1218219) sulfide ligand plays a crucial role in determining the properties and catalytic efficacy of the resulting metal complexes.

Diphenylphosphine sulfide and its functionalized derivatives are extensively utilized as ligands in coordination chemistry with transition metals. These complexes have demonstrated significant catalytic potential. For instance, amino-functionalized diphenylphosphine sulfides serve as building blocks for multidentate ligands in palladium(II) complexes. rsc.org These palladium complexes have shown promising applications in catalysis. rsc.org The formation of stable complexes with transition metals is a key factor for their catalytic applications.

Palladium complexes incorporating phosphine sulfide ligands have shown high activity in cross-coupling reactions. Specifically, palladium complexes with 1-phosphabarrelene phosphine sulfide ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions. While the broader application of this compound itself as a ligand in various cross-coupling reactions is an area of ongoing research, the principle of using the phosphine sulfide moiety to tune the catalytic properties of palladium is established. The strong coordination of the sulfur atom can influence the stability and reactivity of the palladium center during the catalytic cycle.

The application of sulfur-containing ligands like this compound in hydrogenation and hydroformylation processes presents challenges due to the potential for sulfur to poison noble metal catalysts like palladium and rhodium. nacatsoc.org However, research into sulfur-resistant catalysts is an active area. While direct, large-scale industrial applications of this compound in these processes are not widely reported, the study of sulfur-containing ligands is crucial for developing catalysts that can tolerate sulfur impurities in feedstocks. rsc.org For instance, in rhodium-catalyzed hydroformylation, the electronic and steric properties of phosphorus ligands are critical in determining the activity and selectivity of the reaction. researchgate.neticiq.org The introduction of a sulfur atom, as in this compound, alters these properties, which can in turn modify the catalytic performance. rsc.org

Table 1: Effect of Ligands on Rhodium-Catalyzed Hydroformylation of 1-Octene
Ligand TypeGeneral Observation on Catalytic ActivityGeneral Observation on Regioselectivity (linear:branched)Reference
Diphosphine Ligands with Phenoxaphosphine MoietiesIncreased catalytic activity compared to diphenylphosphine analogues.Decreased regioselectivity towards the linear aldehyde. iciq.org
Phosphine-Sulfur Ligands (Theoretical Study)Sulfur-containing ligands can enhance interactions between reaction intermediates and the rhodium catalyst, potentially lowering energy barriers.Ligand structure significantly influences the geometric and electronic properties of the catalyst. rsc.org

In the field of ethylene (B1197577) oligomerization, nickel complexes are effective precatalysts. mdpi.com The ligand environment around the nickel center significantly influences the catalytic properties. The use of ligands containing a P=S moiety, such as in this compound derivatives, has been investigated. DFT calculations have suggested that the presence of sulfur bound to the phosphorus atom can decrease the thermodynamic stability of nickel complexes due to the reduced electron-donor properties of the P=S group. mdpi.com However, the incorporation of sulfur into the chelate ring has a notable impact on the catalytic performance of Ni(II) complexes in the ethylene oligomerization process. mdpi.com

Organocatalysis and Asymmetric Transformations

The direct application of this compound as a primary organocatalyst is not extensively documented. However, its role as a reagent in reactions that may be part of an organocatalytic cycle has been explored. In a study on photoinduced asymmetric anti-Markovnikov hydrophosphinylation, this compound was used as a hydrophosphinylating reagent. acs.orgacs.org In this specific context, a significant decrease in enantioselectivity was observed compared to when diphenylphosphine oxide was used. acs.orgacs.org This finding suggests that for this particular asymmetric transformation, which relies on hydrogen-bonding interactions to control stereoselectivity, the sulfur atom of this compound is less effective than the oxygen atom of the corresponding oxide. acs.orgacs.org This highlights the critical role that the chalcogen atom plays in influencing the non-covalent interactions that govern enantioselectivity in certain asymmetric catalytic systems. acs.orgacs.org

Table 2: Comparison of Hydrophosphinylating Reagents in Asymmetric Anti-Markovnikov Hydrophosphinylation
Hydrophosphinylating ReagentObserved EnantioselectivityProposed Reason for DifferenceReference
Diphenylphosphine oxideHighPronounced H-bonding interactions between the catalyst and the oxygen atom of the phosphine oxide. acs.orgacs.org
This compoundDrastic declineWeaker H-bonding interactions involving the sulfur atom compared to the oxygen atom. acs.orgacs.org

Electrocatalytic Properties

The investigation of the electrocatalytic properties of this compound is an emerging area of research. While direct applications as an electrocatalyst are not yet well-established, related organophosphorus sulfide compounds are being explored for their electrochemical behavior and potential use in energy storage applications. For instance, a related compound, bis(diphenylphosphanyl)tetrasulfide, has been synthesized via an electrochemical oxidation process and investigated as a cathode material for rechargeable lithium batteries. researchgate.net This research demonstrates that organophosphorus sulfides can possess interesting redox properties. The strong electron-withdrawing effect of the diphenylphosphine group in such molecules is suggested to contribute to a high discharge voltage. researchgate.net Further research is needed to fully elucidate the electrocatalytic potential of this compound itself.

Based on a comprehensive search of available scientific literature, there is no specific research detailing the use of This compound in catalytic systems for either Oxygen Evolution Reactions (OER) or Hydrogen Evolution Reactions (HER) . Similarly, information regarding immobilized catalyst systems based on this compound for these particular applications is not present in the searched resources.

The scientific community has extensively investigated various metal phosphides and metal sulfides for their electrocatalytic properties in water splitting, which encompasses both OER and HER. However, the focus of this research has been on inorganic transition metal phosphides and sulfides, rather than organophosphorus compounds like this compound.

Therefore, this article cannot provide content for the requested sections on the catalytic applications of this compound-based systems in oxygen and hydrogen evolution reactions, or on its use in immobilized catalyst systems for these purposes, as there is no available research data to support these topics.

Theoretical and Computational Investigations of Diphenylphosphine Sulfide

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely employed to analyze various properties of organophosphorus-sulfur compounds.

DFT calculations are crucial for determining the most stable three-dimensional structure of Diphenylphosphine (B32561) Sulfide (B99878). The process involves a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms, yielding equilibrium bond lengths, bond angles, and dihedral angles.

Conformational analysis, a key aspect of structural studies, explores the different spatial arrangements (conformers) of the molecule arising from rotation around single bonds, such as the P-C and C-C bonds. arxiv.org For Diphenylphosphine Sulfide, this involves analyzing the orientation of the two phenyl groups relative to the P=S bond. Computational methods can predict the relative energies of these different conformers, identifying the most stable, or ground-state, conformation. nih.gov The energy differences between conformers are often small, suggesting that multiple conformations can coexist. nih.gov The process of finding the global minimum can be complex for flexible molecules, and specialized computational workflows have been developed to efficiently manage DFT re-optimizations of structures from initial conformation searches. nih.gov The final optimized geometry from DFT calculations can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govmdpi.com

Below is a table of typical geometric parameters for a molecule similar to this compound, Triphenylphosphine (B44618) Sulfide, obtained from DFT calculations.

ParameterBondTypical Calculated Value
Bond LengthP=S~1.96 Å
Bond LengthP-C~1.83 Å
Bond AngleC-P-C~105-107°
Bond AngleC-P-S~111-113°

Note: The values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive and easily excitable. researchgate.net For phosphine (B1218219) sulfides, the HOMO is typically localized on the P=S bond and the phenyl rings, while the LUMO is often distributed over the phenyl rings.

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability (nucleophilicity)
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOIndicator of chemical reactivity and kinetic stability mdpi.com

The relative energies of different isomers or conformers, as determined by DFT, provide insight into their thermodynamic populations at a given temperature. nih.gov As mentioned previously, the HOMO-LUMO energy gap also serves as an indicator of the molecule's kinetic stability. mdpi.com A molecule with a large gap is generally less likely to undergo chemical reactions. mdpi.com

DFT is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. These predicted frequencies can be compared directly with experimental IR and Raman spectra to aid in peak assignment and confirm the molecular structure. mdpi.com Vibrational coupling between different functional groups, such as the phenyl ring C-H modes, can be accurately modeled. nih.gov

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govchemrxiv.org Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate the isotropic shielding constants for nuclei such as ¹H, ¹³C, and ³¹P. nih.gov These calculated values, when referenced against a standard (like Tetramethylsilane), yield predicted chemical shifts that can be compared with experimental NMR data to confirm or elucidate the structure of this compound.

Computational PredictionExperimental TechniquePurpose
Vibrational FrequenciesIR & Raman SpectroscopyStructural confirmation and spectral peak assignment mdpi.com
NMR Isotropic Shielding ConstantsNMR Spectroscopy (¹H, ¹³C, ³¹P)Structural elucidation and validation of molecular geometry nih.gov

Molecules with specific electronic characteristics can exhibit nonlinear optical (NLO) properties, which are important for applications in optoelectronics and photonics. frontiersin.org DFT and its time-dependent extension (TD-DFT) are used to predict the NLO response of molecules by calculating their hyperpolarizabilities. nih.govjmcs.org.mx

The first hyperpolarizability (β) is a measure of the second-order NLO response. rsc.org For a molecule to have a significant β value, it typically requires a strong electron donor and a strong electron acceptor, creating a charge-transfer system. jmcs.org.mx Studies on related diphenyl sulfide compounds have shown they can possess large molecular hyperpolarizabilities. rsc.org Computational predictions can guide the design of new molecules with enhanced NLO properties by modifying their electronic structure, for example, by adding electron-withdrawing or electron-donating substituents. jmcs.org.mxrsc.org

Reaction Mechanism Elucidation through Computational Modeling

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. chemrxiv.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, computational modeling has been used to study its formation and reactivity. The reaction of phosphines with elemental sulfur to form phosphine sulfides is a classic example. mdpi.com DFT studies have provided a comprehensive picture of this mechanism, showing how the phosphine nucleophile attacks the S₈ ring, leading to a cascade of events that ultimately produces the phosphine sulfide. chemrxiv.orgresearchgate.net These calculations can determine the favorability of different proposed pathways, such as the Foss-Bartlett hypothesis for polysulfide decomposition. researchgate.net

Furthermore, the reactivity of phosphine sulfides in reactions like the Diels-Alder cycloaddition has been investigated computationally. znaturforsch.com Such studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and calculate the exothermicity and activation barriers, providing fundamental insights into the compound's chemical behavior. znaturforsch.com

Intermolecular Interaction Analysis

The supramolecular architecture of this compound and its derivatives in the solid state is significantly influenced by a variety of non-covalent interactions. These interactions, including hydrogen bonds and π-stacking, dictate the molecular packing and crystal structure.

Analysis of crystal structures reveals the presence of several key intermolecular forces. In derivatives of this compound, intermolecular C—H⋯π interactions are observed, characterized by H⋯Cg distances of approximately 2.63 Å and D—H⋯Cg angles around 171° (where Cg is the centroid of a phenyl ring). nih.gov These interactions, along with π–π stacking, can link molecules into chains. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystals. For related phosphinothioyl-containing compounds, this analysis has been used to characterize non-covalent interactions in detail. scielo.org.mx The analysis involves mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface to identify regions of close intermolecular contact. scielo.org.mx Decomposed 2D fingerprint plots derived from this analysis allow for the quantification of the contribution of different types of interactions, such as S···H, C···H, O···H, N···H, C···C, and H···H contacts, to the total crystal packing. scielo.org.mx In one study of a related amide, C-H…S and C-H…O interactions were identified with interaction energies calculated at -3.00 kcal/mol and -1.80 kcal/mol, respectively. scielo.org.mx

Table 1: Examples of Intermolecular Interaction Geometries in this compound Derivatives

Interaction TypeDonor (D)-H···Acceptor (A)D···A Distance (Å)H···A Distance (Å)D—H···A Angle (°)Source
C—H···πC—H···Cg3.5732.63171 nih.gov
C—H···SC—H···S3.742-155 nih.gov
C—H···SC—H···S3.561-135 nih.gov

Computational Method Validation and Parameterization

The accuracy of theoretical and computational investigations of this compound and related organophosphorus compounds is highly dependent on the proper validation and parameterization of the computational methods employed.

For organophosphorus compounds, various levels of theory have been utilized to calculate properties like enthalpies of formation. Methods such as G3X, G3X(MP2), and B3LYP have been applied, with their accuracy estimated to be within 5 to 10 kJ/mol when compared to reliable experimental data. nih.gov Such agreement between experimental and calculated values provides support for the predictive power of the computational models for species where experimental data is unavailable or uncertain. nih.gov Density Functional Theory (DFT) with a continuum solvation model (SMD) has also been proposed for calculating properties like partition coefficients to determine the lipophilicity of organophosphate compounds. mdpi.com

A significant challenge in the computational study of molecules containing second-row elements like phosphorus and sulfur is the development of accurate and efficient parameters for semi-empirical methods. The density functional tight binding method, DFTB3, has been specifically parameterized for sulfur and phosphorus to be compatible with the existing 3OB set for C, H, O, and N, allowing for the study of a wide range of organic and biological molecules. nih.govnih.gov

The parameterization process involves:

Inclusion of 3d orbitals: This is crucial for accurately describing the electronic structure of second-row elements. nih.gov

Fitting to reference data: Repulsive potentials (Erep) are parameterized by fitting to a reference set of atomization energies, molecular geometries, and vibrational frequencies. nih.gov

Optimization of electronic parameters: Parameters like the Hubbard derivative (U) are optimized to minimize errors in calculated properties such as atomization energies and proton affinities. nih.govnih.gov For sulfur and phosphorus, optimizing the d-orbital Hubbard derivative (Ud) was found to significantly reduce the mean absolute deviation for proton affinities from over 7 kcal/mol to under 3 kcal/mol. nih.gov

The validation of these parameterized methods is achieved by comparing their predictions against higher-level calculations (e.g., DFT, MP2, G3B3) and experimental data. nih.gov For the DFTB3/3OB parameter set, it has been shown to be a major improvement over previous parameterizations and outperforms other semi-empirical methods like PM6 for properties such as geometries, vibrational frequencies, and proton affinities. nih.gov While errors in energies can be larger, they can be improved by performing single-point energy calculations at a higher level of theory using the optimized DFTB3 geometries. nih.gov

Table 2: Overview of Computational Methods and Validation for Organophosphorus Compounds

Computational MethodProperties CalculatedValidation ApproachKey FindingsSource
G3X, G3X(MP2), B3LYPEnthalpies of formationComparison with experimental dataAccuracy estimated to be within 5-10 kJ/mol. nih.gov nih.gov
DFT with SMD modelPartition coefficients, lipophilicityComparison with experimental dataProposed as a reliable method for predicting lipophilicity of organophosphate pesticides. mdpi.com mdpi.com
DFTB3/3OBGeometries, reaction energies, proton affinities, vibrational frequenciesComparison with DFT, ab initio (MP2, G3B3), and experimental dataOutperforms previous parameterizations and other semi-empirical methods for most properties tested. nih.gov nih.govnih.gov

Supramolecular Assemblies and Intermolecular Interactions Involving Diphenylphosphine Sulfide

Crystal Engineering and Packing Arrangements

Crystal engineering is effectively supramolecular synthesis in the solid state, where the analysis of a target crystal network can lead to the identification of suitable molecular precursors. ias.ac.in The packing arrangement in crystals of diphenylphosphine (B32561) sulfide (B99878) derivatives is a result of various competing intermolecular forces. ias.ac.in Most organic compounds, including these, contain heteroatoms, leading to a complex mosaic of interactions with different strengths and directional preferences. ias.ac.in

A pertinent example is (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide), which crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov In its crystal structure, molecules are linked by a combination of intermolecular π–π and C—H⋯π interactions, forming chains that extend parallel to the z-axis. nih.gov These chains are further interconnected by C—H⋯S hydrogen bonds, creating a stable three-dimensional network. nih.gov This organized assembly demonstrates how specific, directional interactions can be exploited to guide the formation of a predictable crystal lattice.

Hydrogen Bonding Networks (e.g., C—H⋯S, C—H⋯Cl)

Although unconventional, C—H⋯S interactions are recognized as a type of hydrogen bond and play a significant role in the supramolecular chemistry of sulfur-containing compounds. rsc.org These interactions, despite involving a weak donor (C-H) and a less electronegative acceptor (S), exhibit characteristics of conventional hydrogen bonds and contribute to the stability of crystal structures. rsc.orgnih.gov

In the crystal structure of (Z)-(ethene-1,2-diyl)bis(this compound), both intramolecular and intermolecular C—H⋯S hydrogen bonds are observed. nih.gov Intramolecular C—H⋯S bonds are formed with donor-acceptor (D⋯A) distances of 3.344 (4) Å and 3.360 (4) Å. nih.gov The intermolecular C—H⋯S interactions that link the supramolecular chains are comparatively longer. nih.gov

In complexes involving this compound derivatives, other types of hydrogen bonds can also be present. For instance, in the platinum(II) dichloride complex of (Z)-(ethene-1,2-diyl)bis(this compound), the crystal packing is influenced by both intermolecular C—H⋯Cl and C—H⋯S hydrogen bonds, which link the molecules into a three-dimensional network. nih.gov

Table 1: Examples of Hydrogen Bond Geometries in this compound Derivatives

Interaction Type D—H⋯A D⋯A Distance (Å) D—H⋯A Angle (°) Compound Reference
Intramolecular C—H⋯S C8—H8⋯S1 3.344 (4) 113 (Z)-(ethene-1,2-diyl)bis(this compound) nih.gov
Intramolecular C—H⋯S C10—H10⋯S1 3.360 (4) 116 (Z)-(ethene-1,2-diyl)bis(this compound) nih.gov
Intermolecular C—H⋯S - 3.742 (4) 155 (Z)-(ethene-1,2-diyl)bis(this compound) nih.gov
Intermolecular C—H⋯S - 3.561 (5) 135 (Z)-(ethene-1,2-diyl)bis(this compound) nih.gov
Intermolecular C—H⋯Cl - 3.538 (9) 133 [PtCl₂((Z)-(C₂H₂) (PPh₂)₂S₂)] nih.gov
Intermolecular C—H⋯S - - - [PtCl₂((Z)-(C₂H₂) (PPh₂)₂S₂)] nih.gov

Note: Specific H⋯A distances and D-H lengths were not detailed in the source for all intermolecular interactions.

π-Stacking and Arene-Arene Interactions

The phenyl rings of this compound provide sites for π-stacking and other arene-arene interactions, which are crucial for the assembly of its supramolecular structures. These interactions can be intramolecular, between phenyl rings within the same molecule, or intermolecular, linking adjacent molecules. nih.gov

In (Z)-(ethene-1,2-diyl)bis(this compound), an intramolecular π–π interaction occurs between two phenyl rings with a centroid-centroid distance of 3.737 (3) Å and a dihedral angle of 5.6 (2)°. nih.gov The crystal structure is further stabilized by intermolecular π–π interactions, which link molecules into chains. nih.gov For example, a π–π interaction between a phenyl ring and a screw-related phenyl ring of a neighboring molecule has a centroid–centroid distance of 3.896 (3) Å. nih.gov

In addition to direct π–π stacking, C—H⋯π interactions also contribute significantly to the crystal packing. In the same derivative, an intermolecular C—H⋯π interaction with a hydrogen-to-centroid (H⋯Cg) distance of 2.63 Å helps to form the primary supramolecular chains. nih.gov Similar C—H⋯π and π–π interactions are observed in other related structures, such as (2-{[2-(diphenylphosphino)phenyl]thio}phenyl)this compound, where the shortest centroid–centroid distance is 3.897 (2) Å. nih.gov

Table 2: Geometric Parameters of π-Interactions in this compound Derivatives

Interaction Type Rings Involved Centroid-Centroid Distance (Å) Other Parameters Compound Reference
Intramolecular π–π C9–C14 & C21–C26 3.737 (3) Slippage: 3.370 Å, Dihedral Angle: 5.6 (2)° (Z)-(ethene-1,2-diyl)bis(this compound) nih.gov
Intermolecular π–π C9–C14 & C21–C26 (symmetry related) 3.896 (3) - (Z)-(ethene-1,2-diyl)bis(this compound) nih.gov
Intermolecular C—H⋯π - D⋯Cg: 3.573 (5) H⋯Cg: 2.63 Å, Angle: 171° (Z)-(ethene-1,2-diyl)bis(this compound) nih.gov

Quantification of Non-Covalent Interactions

To understand the relative importance of different non-covalent interactions in determining crystal packing, quantitative methods such as Hirshfeld surface analysis are employed. nih.govscielo.org.mxbiointerfaceresearch.com This technique allows for the visualization and quantification of intermolecular contacts by mapping properties onto a surface defined by the molecule's electron distribution in the crystal. scielo.org.mxbiointerfaceresearch.com The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contact distances. scielo.org.mx

Table 3: Contribution of Intermolecular Contacts to the Hirshfeld Surface for Dimethyl(phenyl)phosphine Sulfide

Contact Type Contribution (%)
H⋯H 58.1 nih.govresearchgate.net
S⋯H/H⋯S 13.4 nih.govresearchgate.net

Disordered Supramolecular Structures

In some cases, the crystallization of this compound derivatives can lead to disordered structures. illinois.edu Disorder arises when a molecule or part of a molecule occupies multiple positions within the crystal lattice. This can be a significant challenge in the interpretation of crystallographic data.

An example of such disorder is found in the crystal structure of a diphenyl-phosphine sulfide derivative where phenyl rings are disordered over two or even three different sites. illinois.edu The occupancies for one disordered phenyl ring were refined to 0.317 (8), 0.250 (8), and 0.433 (6) for the three respective positions. illinois.edu A second phenyl ring in the same structure was disordered over two sites with occupancies of 0.871 (6) and 0.129 (6). illinois.edu Such disorder can be resolved during crystallographic refinement using specialized software and constraints for the anisotropic displacement parameters. The presence of disorder indicates that the energy differences between different molecular orientations or conformations in the crystal are small, allowing for multiple states to coexist within the same lattice.

Advanced Materials Science Applications of Diphenylphosphine Sulfide

Organic Electronic Materials

The integration of diphenylphosphine (B32561) sulfide (B99878) into organic electronic materials has led to significant advancements, particularly in the realm of lighting and display technologies. Its electron-withdrawing nature, when combined with electron-donating moieties, allows for the creation of materials with tailored properties for specific electronic applications.

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

Phosphorescent OLEDs (PhOLEDs) are a class of highly efficient light-emitting devices that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The performance of PhOLEDs is critically dependent on the host material used in the emissive layer, which must possess a high triplet energy level to effectively confine the excitons on the phosphorescent guest emitter.

Diphenylphosphine sulfide has been successfully incorporated into host materials for PhOLEDs, particularly for blue-emitting devices, which are crucial for full-color displays and white lighting. For instance, researchers have developed bipolar host materials that utilize the phenylphosphine sulfide group as an electron-withdrawing unit. One such material, (9H-carbazol-9-yl)this compound (DNCzPS), has demonstrated a high triplet energy level of 2.97 eV. A blue PhOLED based on DNCzPS as the host material exhibited a low turn-on voltage of 2.9 eV and an impressive maximum external quantum efficiency (EQE) of 21.7%. mdpi.com

Another study reported the development of three bipolar host materials, CzPhPS, DCzPhPS, and TCzPhPS, which incorporate triphenylphosphine (B44618) sulfide as the acceptor group and carbazole derivatives as the donor units. These materials all possess high triplet energies of approximately 3.0 eV, making them suitable hosts for blue phosphorescent emitters. The blue PhOLED utilizing CzPhPS as the host achieved a maximum external quantum efficiency of 17.5%. mdpi.com

Design of Bipolar Host Materials for OLEDs

The efficiency and performance of OLEDs are greatly influenced by the balance of charge carriers (holes and electrons) within the emissive layer. Bipolar host materials, which possess both hole-transporting and electron-transporting capabilities, are designed to facilitate balanced charge injection and transport, leading to improved device performance.

The this compound moiety is an effective electron-withdrawing group and has been a key component in the design of bipolar host materials. By combining it with electron-donating units, such as carbazole, a molecule with ambipolar charge transport characteristics can be created. In these donor-acceptor (D-A) type molecules, the highest occupied molecular orbital (HOMO) is typically localized on the donor unit, facilitating hole transport, while the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor unit, enabling electron transport. mdpi.com

Density-functional theory (DFT) calculations on materials like CzPhPS, DCzPhPS, and TCzPhPS have confirmed this separation of frontier molecular orbitals. The LUMO is predominantly located on the triphenylphosphine sulfide group, and the HOMO is mainly distributed on the carbazole units. mdpi.com This spatial separation of HOMO and LUMO is a hallmark of bipolar materials and is crucial for achieving balanced charge transport in OLEDs. mdpi.com

The following table summarizes the performance of blue PhOLEDs using host materials containing this compound derivatives:

Host MaterialMaximum EQE (%)Turn-on Voltage (V)Maximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)
DNCzPS21.72.9---
CzPhPS17.5-17,22336.737.5

Charge Transport Properties and Frontier Molecular Orbital Engineering

The charge transport properties of organic materials are intrinsically linked to their electronic structure, particularly the energy levels of their frontier molecular orbitals (HOMO and LUMO). Frontier molecular orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity and electronic properties of molecules. youtube.com The HOMO level is associated with the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron (electron transport).

In the context of this compound-containing materials, the electron-withdrawing nature of the phosphine (B1218219) sulfide group plays a crucial role in lowering the LUMO energy level. This makes the molecule more amenable to accepting electrons, thereby enhancing its electron transport properties.

DFT calculations have been employed to gain insight into the structure-property relationships of these materials. For the bipolar hosts CzPhPS, DCzPhPS, and TCzPhPS, the LUMO is predominantly located on the triphenylphosphine sulfide group due to its electron-withdrawing character. mdpi.com Conversely, the HOMO is mainly distributed on the electron-donating carbazole units. mdpi.com This clear separation of the HOMO and LUMO distributions is indicative of the bipolar charge carrier transporting ability of these compounds, making them well-suited for use as bipolar hosts in OLEDs. mdpi.com

The ability to engineer the HOMO and LUMO energy levels by carefully selecting the donor and acceptor moieties allows for the fine-tuning of the charge injection and transport properties of the material. This, in turn, enables the optimization of device efficiency and stability in organic electronic applications.

Nanomaterials and Quantum Dot Synthesis

Thin Film Deposition Techniques

Specific details regarding thin film deposition techniques for this compound are not extensively covered in the available research. However, organic electronic materials containing this compound are typically deposited using vacuum thermal evaporation to fabricate OLED devices.

Advanced Spectroscopic and Crystallographic Characterization of Diphenylphosphine Sulfide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds like diphenylphosphine (B32561) sulfide (B99878). Analysis of ¹H, ¹³C, and particularly ³¹P nuclei provides a wealth of information regarding the molecular framework and the local chemical environment of the phosphorus atom.

The ³¹P NMR spectrum is most diagnostic for this class of compounds. Phosphine (B1218219) sulfides typically exhibit a single resonance in a characteristic downfield region. For instance, the closely related compound triphenylphosphine (B44618) sulfide shows a ³¹P chemical shift of approximately 43.3 ppm, while diphenyl-(2-thienyl)phosphine sulfide resonates at +35 ppm. mdpi.comrsc.org These values indicate the expected chemical shift range for diphenylphosphine sulfide.

The ¹H NMR spectrum is characterized by complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm, corresponding to the protons of the two phenyl rings. In the ¹³C NMR spectrum, the phenyl carbons also appear in the aromatic region (approx. 120-140 ppm). A key feature in both ¹H and ¹³C spectra is the presence of phosphorus-carbon (J-coupling), which leads to the splitting of signals for the carbon and hydrogen atoms on the phenyl rings, providing valuable connectivity data.

NucleusTypical Chemical Shift (δ) Range (ppm)Key Features
³¹P+30 to +50Single resonance, indicative of the P=S environment.
¹H7.0 - 8.0Complex multiplets for aromatic protons, often showing coupling to the ³¹P nucleus.
¹³C120 - 140Multiple resonances for aromatic carbons, with characteristic ¹JPC, ²JPC, and ³JPC coupling constants.

While NMR spectroscopy is a powerful technique for studying dynamic processes and isomeric equilibria in solution, detailed studies focusing specifically on the isomeric forms or unique solution behavior of this compound are not extensively reported. The molecule possesses two phenyl groups attached to the phosphorus atom, and rotation around the P-C bonds is expected. However, under typical NMR acquisition conditions, this rotation is generally fast on the NMR timescale, resulting in time-averaged signals and a single observed species.

NMR spectroscopy, particularly ³¹P NMR, serves as a powerful tool for gaining mechanistic insights into reactions involving this compound. By monitoring the changes in the ³¹P NMR spectrum over time, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products. acs.org

A notable example is in the study of photoinduced asymmetric anti-Markovnikov hydrophosphinylation reactions, where ³¹P NMR was used to determine reaction yields. acs.orgacs.org In these studies, it was observed that when this compound was used as the hydrophosphinylating reagent instead of its oxygen analog (diphenylphosphine oxide), there was a significant decrease in both the reaction yield and the enantioselectivity. acs.org This finding provided crucial mechanistic insight, suggesting that hydrogen-bonding interactions between the catalyst and the phosphoryl oxygen atom are critical for promoting the generation of the key phosphinyl radical intermediate. The absence of this strong hydrogen bond acceptor in this compound leads to a less efficient catalytic cycle. acs.org

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound is recorded in the Crystallography Open Database (COD ID: 4349148), detailed structural analyses in peer-reviewed literature are sparse. nih.gov However, extensive crystallographic data exists for closely related phosphine sulfides, which allows for a reliable analysis of the expected structural parameters of this compound.

Analysis of structurally similar compounds reveals consistent geometric parameters. The geometry around the phosphorus atom is consistently a distorted tetrahedron. The most critical bond is the phosphorus-sulfur double bond (P=S), which typically has a length of approximately 1.95 to 1.96 Å. rsc.orgnih.govresearchgate.net The phosphorus-carbon (P-C) bond lengths are generally in the range of 1.80 to 1.82 Å. nih.gov The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°, with C-P-C angles being smaller and S=P-C angles being larger, which is attributed to the steric bulk and electronic repulsion of the sulfur atom and phenyl groups. rsc.orgnih.gov

ParameterTypical ValueReference Compound(s)
P=S Bond Length1.95 - 1.96 ÅDiphenyl-(2-thienyl)phosphine sulfide, Dimethyl(phenyl)phosphine sulfide rsc.orgresearchgate.net
P-C Bond Length1.80 - 1.82 Å(Z)-(ethene-1,2-diyl)bis(this compound) nih.gov
C-P-C Bond Angle~105°Dimethyl(phenyl)phosphine sulfide nih.gov
S=P-C Bond Angle~113°Dimethyl(phenyl)phosphine sulfide nih.gov

The conformation of this compound in the solid state is dictated by the orientation of the two phenyl rings relative to the P=S bond. This is described by torsional angles (also known as dihedral angles), which define the rotation around the P-C bonds. These angles are influenced by a balance between minimizing steric hindrance between the phenyl groups and optimizing crystal packing forces. dtic.mil

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. Each functional group has characteristic frequencies at which it vibrates, making these methods excellent for functional group identification.

For this compound, the most prominent and diagnostic feature in its vibrational spectrum is the P=S stretching vibration. This mode gives rise to a strong absorption band in the IR spectrum. Based on studies of the closely related triphenylphosphine sulfide, this P=S stretching frequency is located at approximately 637 cm⁻¹. unam.mx Other significant bands in the spectra correspond to the vibrations of the phenyl groups, including C-H stretching (above 3000 cm⁻¹), C=C stretching (in the 1400-1600 cm⁻¹ region), and P-C (phenyl-phosphorus) stretching vibrations. unam.mxresearchgate.net Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of symmetric, less polar bonds.

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Technique
P=S Stretch~637IR (strong)
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
P-C Stretch~511-540IR
Phenyl Ring Breathing~1000Raman (strong)

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. In electron impact (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (218.27 g/mol for C₁₂H₁₁PS).

The fragmentation of the molecular ion provides a structural fingerprint. For this compound, the primary fragmentation pathways involve the cleavage of the phosphorus-sulfur and phosphorus-carbon bonds. While a direct spectrum for the parent compound is not detailed in the provided search results, the fragmentation of related organophosphorus and organosulfur compounds allows for a predictive analysis of its behavior.

Key fragmentation processes for aryl phosphine sulfides include:

Loss of a sulfur atom: Cleavage of the P=S bond can lead to a fragment corresponding to the diphenylphosphino cation [M-S]⁺.

Cleavage of P-C bonds: The loss of one or both phenyl groups is a common pathway. The cleavage can result in fragments such as the [M-C₆H₅]⁺ ion.

Rearrangements: Complex rearrangements can occur, often involving the phenyl rings.

Studies on saturated monosulfides show that fragmentation often leads to charge retention on the sulfur-containing fragment. researchgate.netresearchgate.net For instance, a common fragment is the smaller R-S⁺ ion. researchgate.netresearchgate.net In the context of this compound, this suggests the stability of fragments where the charge is localized on the phosphorus-sulfur moiety. The analysis of these characteristic fragments allows for unambiguous confirmation of the compound's identity and structure. acs.org

Predicted Fragment IonFormulaDescription
[C₁₂H₁₀PS]⁺C₁₂H₁₀PS⁺Molecular Ion (M⁺)
[C₁₂H₁₀P]⁺C₁₂H₁₀P⁺Loss of Sulfur atom
[C₆H₅PS]⁺C₆H₅PS⁺Loss of a phenyl radical
[C₆H₅]⁺C₆H₅⁺Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions in the ultraviolet region, primarily arising from π-π* transitions within the aromatic phenyl rings.

The absorption maxima (λ_max) are influenced by the solvent polarity and the electronic structure of the molecule. The phenyl rings attached to the phosphorus atom constitute the primary chromophores. The presence of the P=S group can also influence the electronic transitions, potentially leading to n-π* transitions, although these are typically weaker than π-π* transitions. In complex systems, such as when this compound acts as a ligand, charge-transfer bands may also appear. For instance, UV-Vis spectroscopy has been used to determine the appropriate excitation wavelength for reactions involving related diphenylphosphine oxide derivatives, indicating absorptions in the 380-390 nm range for certain catalytic systems. acs.orgrsc.org

Type of TransitionApproximate Wavelength Region (nm)Associated Moiety
π → π< 300Phenyl Rings
n → π> 300P=S group (typically weak)

Advanced Characterization of Hybrid Materials

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons), it can be incorporated as a ligand into paramagnetic hybrid materials, such as coordination complexes with transition metal ions. EPR spectroscopy provides detailed information about the electronic structure and coordination environment of the paramagnetic metal center.

For example, in copper(II) complexes (a d⁹ system with one unpaired electron), the EPR spectrum is characterized by g-values and hyperfine coupling constants (A-values) that are highly sensitive to the geometry and nature of the coordinating ligands. osti.govresearchgate.netamanote.com If this compound were to coordinate to a Cu(II) center, the sulfur atom would directly influence the electronic environment of the copper ion. The EPR spectrum would reveal:

g-values (g_|| and g_⊥): These values indicate the extent of orbital contribution to the magnetic moment and are diagnostic of the coordination geometry (e.g., square planar, tetrahedral). osti.gov

Copper Hyperfine Coupling (A_||^Cu and A_⊥^Cu): The interaction between the electron spin and the copper nucleus (I = 3/2) splits the signal into a characteristic four-line pattern, providing information about the covalency of the metal-ligand bond.

Superhyperfine Coupling: If the unpaired electron delocalizes onto the phosphorus atom (I = 1/2) of the this compound ligand, further splitting of the EPR lines (superhyperfine structure) may be observed, directly confirming the coordination of the phosphine sulfide ligand.

Similarly, EPR has been extensively used to study vanadium(IV) oxo-complexes (vanadyl, V=O²⁺), which have a d¹ electron configuration. researchgate.netnih.govweizmann.ac.il The characteristic eight-line EPR spectrum arises from the hyperfine coupling of the electron spin with the ⁵¹V nucleus (I = 7/2). The magnitudes of the g and A tensors are sensitive to the coordinating ligands, and the presence of a sulfur donor from a this compound ligand would significantly modulate these parameters compared to oxygen or nitrogen donors. weizmann.ac.il

Powder X-ray Diffraction (PXRD) is a crucial technique for characterizing the crystalline structure of materials. It is particularly valuable for hybrid materials like metal-organic frameworks (MOFs) or coordination polymers, which are often synthesized as microcrystalline powders unsuitable for single-crystal X-ray diffraction. researchgate.netspuvvn.edu PXRD patterns provide a fingerprint of the crystalline phase, allowing for phase identification, purity assessment, and, in some cases, ab initio structure determination. researchgate.net

When this compound or its derivatives are used as ligands to build larger crystalline assemblies, PXRD is used to confirm the formation of the desired structure. The experimental PXRD pattern of a newly synthesized material is compared with a simulated pattern calculated from single-crystal X-ray diffraction data (if available) or from a proposed structural model. arxiv.org A good match confirms the bulk material has the same structure as the single crystal or the model.

A detailed structural analysis has been performed on a derivative, (2-{[2-(diphenylphosphino)phenyl]thio}phenyl)this compound, using single-crystal X-ray diffraction, which provides the foundational data for PXRD comparison. rsc.org The crystallographic data obtained from such an analysis allows for the simulation of a reference powder pattern.

Crystallographic Data for (2-{[2-(diphenylphosphino)phenyl]thio}phenyl)this compound rsc.org
ParameterValue
Chemical FormulaC₃₆H₂₈P₂S₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.8595 (10)
b (Å)11.0267 (10)
c (Å)13.3031 (12)
α (°)76.404 (2)
β (°)79.151 (2)
γ (°)81.976 (2)
Volume (ų)1513.1 (2)

When this compound is used as a surface ligand or capping agent in the synthesis of nanomaterials, such as quantum dots (QDs) or metal sulfide nanoparticles, TEM and DLS are essential for characterization.

Transmission Electron Microscopy (TEM) provides direct visualization of the nanomaterials. High-resolution images from TEM can determine:

Size and Size Distribution: The diameter of individual nanoparticles can be measured, and by analyzing a large population, a histogram of the size distribution can be generated.

Shape and Morphology: TEM reveals whether the nanoparticles are spherical, rod-shaped, cubic, or irregular.

Crystallinity: At high magnification, the lattice fringes of crystalline nanoparticles can be resolved, confirming their crystalline nature.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of nanoparticles dispersed in a liquid. DLS measures the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of the particles. This analysis yields the hydrodynamic diameter , which is the diameter of a hypothetical sphere that diffuses at the same rate as the nanoparticle being measured.

The hydrodynamic diameter is typically larger than the core size measured by TEM because it includes the ligand shell (e.g., the this compound molecules) and any associated solvent layer that moves with the particle. Therefore, a comparison between TEM and DLS data can provide information about the thickness and effectiveness of the surface functionalization.

Comparison of TEM and DLS for Nanomaterial Characterization
TechniqueInformation ProvidedMeasurement Principle
TEM Core size, shape, morphology, crystallinityDirect imaging via transmitted electrons
DLS Hydrodynamic diameter, size distribution in solutionAnalysis of light scattering from particles in Brownian motion

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

While traditional methods for synthesizing diphenylphosphine (B32561) sulfide (B99878) are well-established, future research is increasingly focused on developing more sustainable and atom-economical synthetic routes. A significant thrust in this area is the advancement of catalyst- and solvent-free methodologies, aligning with the principles of green chemistry.

Recent studies have demonstrated the feasibility of three-component reactions involving an alkene, diphenylphosphine, and elemental sulfur under solvent- and catalyst-free conditions to produce tertiary phosphine (B1218219) sulfides. rsc.orgrsc.org This approach, which generates diphenylphosphine sulfide in situ, circumvents the need for isolating the intermediate, thereby streamlining the synthetic process and reducing waste. rsc.org Future work will likely focus on expanding the substrate scope of these reactions and optimizing conditions to achieve even higher yields and selectivities. Research into photochemically or electrochemically initiated synthetic pathways could also provide novel, energy-efficient alternatives to conventional thermal methods.

Key Research Goals for Novel Synthetic Pathways:

Exploration of a wider range of alkenes and alkynes in catalyst- and solvent-free hydrothiophosphination reactions.

Development of stereoselective synthetic methods to access chiral derivatives of this compound.

Investigation of mechanochemical approaches (ball-milling) to synthesize this compound, potentially reducing the need for solvents and high temperatures.

Design of continuous flow processes for the large-scale, sustainable production of this compound.

Exploration of Emerging Reactivity Modes

This compound has demonstrated a rich and varied reactivity profile, and ongoing research continues to uncover new and unexpected chemical transformations. A key area of future exploration lies in harnessing its potential in radical chemistry and multicomponent reactions.

Radical additions of this compound to carbon-carbon multiple bonds have been shown to be a mild and efficient method for the synthesis of alkyl(diphenyl)phosphine sulfides. researchgate.netwhiterose.ac.uk These reactions often proceed with high regioselectivity, affording anti-Markovnikov products. rsc.orgresearchgate.net Future investigations could focus on developing enantioselective versions of these radical additions, employing chiral initiators or catalysts.

Furthermore, the role of this compound as a nucleophile in asymmetric catalysis is a promising avenue for further research. dicp.ac.cn Its successful application in iridium-catalyzed asymmetric allylic substitution highlights its potential to participate in stereoselective bond-forming reactions. dicp.ac.cn Exploring its reactivity with a broader range of electrophiles and in other catalytic systems could lead to the development of novel asymmetric transformations.

Emerging Reactivity Research Areas:

Reactivity ModeDescriptionPotential Future Directions
Radical Additions Addition of the P-H bond across alkenes and alkynes, often initiated by radical initiators like TEMPO. whiterose.ac.ukrsc.orgDevelopment of enantioselective variants; application in radical-mediated cyclization and polymerization reactions.
Multicomponent Reactions One-pot synthesis of complex molecules by combining three or more reactants, with this compound acting as a key building block. rsc.orgrsc.orgDesign of novel multicomponent reactions for the synthesis of pharmaceutically relevant scaffolds and functional materials.
Nucleophilic Addition Addition to polarized double bonds, such as in Michael acceptors or imines. researchgate.netmdpi.comAsymmetric additions to prochiral substrates to generate chiral organophosphorus compounds.
Frustrated Lewis Pair (FLP) Chemistry Investigation of its potential as either the Lewis base or a precursor to phosphine-based Lewis bases in FLP systems for small molecule activation.Activation of challenging substrates like CO2, N2, and H2.

Design of Advanced Ligand Architectures for Complex Catalytic Systems

This compound is a valuable precursor for the synthesis of sophisticated ligands for transition metal catalysis. Its P=S group can be retained in the final ligand, or the sulfide can be removed to generate a phosphine, offering a versatile entry point to a wide range of ligand architectures.

Future research will focus on incorporating the this compound moiety into multidentate and pincer-type ligand frameworks. researchgate.netresearchgate.net These ligands are known to form highly stable and reactive metal complexes, which are of great interest for challenging catalytic transformations. For instance, (aminoalkyl)diphenylphosphine sulfides have been used as building blocks for multidentate ligands in cytotoxic Pd(II) complexes. researchgate.netmdpi.com The design of chiral pincer ligands derived from this compound is a particularly promising area for the development of new enantioselective catalysts.

Another exciting direction is the synthesis of ligands where the sulfur atom of the thiophosphoryl group acts as a donor, creating bidentate or tridentate coordination environments in concert with other donor atoms. rsc.org The reactivity of phosphinine-based ligands substituted with this compound has been explored, leading to the formation of 1-phosphabarrelene derivatives through cycloaddition reactions. acs.org These unique architectures can then serve as ligands for metals like palladium, with demonstrated activity in cross-coupling reactions. acs.org

Integration into Next-Generation Materials Science Applications

The unique electronic and coordination properties of this compound make it an attractive building block for advanced functional materials. An emerging application is its use as a sulfur source in the synthesis of semiconductor nanocrystals.

Specifically, this compound has been employed as a sulfur precursor for the synthesis of copper indium sulfide (CIS) nanocrystals, which are promising materials for applications in optoelectronics and photovoltaics. acs.orgacs.org This synthetic approach offers excellent reproducibility and the potential for large-scale production. acs.org Future research in this area could explore the use of this compound and its derivatives for the synthesis of other metal sulfide nanomaterials with tailored properties.

Furthermore, the incorporation of this compound into polymeric or supramolecular structures is a largely unexplored avenue. The thiophosphoryl group could be used to modulate the electronic properties of conjugated polymers for organic electronics or to direct the self-assembly of complex supramolecular architectures. Its potential use in the formation of self-assembled monolayers (SAMs) on metal surfaces also warrants further investigation. researchgate.net

Potential Materials Science Applications:

Nanocrystal Synthesis: Precursor for various metal sulfide quantum dots and nanostructures.

Polymer Chemistry: Monomer or additive for functional polymers with applications in flame retardants, organic electronics, and sensors.

Metal-Organic Frameworks (MOFs): Building block for the design of porous materials with catalytic or gas storage properties.

Surface Modification: Formation of self-assembled monolayers on gold and other metal surfaces to tailor surface properties.

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. The synergy between experimental studies and computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic discovery.

Recent studies have successfully employed DFT calculations to investigate the Z/E isomerism of this compound derivatives, elucidating the most probable isomerization pathways. africaresearchconnects.comresearchgate.net Computational methods have also been used to show that the formation of 1-phosphabarrelenes from the reaction of phosphinine-substituted diphenylphosphine sulfides with alkynes is thermodynamically favored. acs.org

Future research will undoubtedly rely heavily on this synergistic approach. For example, computational modeling can be used to:

Predict the regioselectivity and stereoselectivity of reactions involving this compound.

Elucidate the structure and bonding in transient intermediates and transition states.

Design new ligands with optimal electronic and steric properties for specific catalytic applications.

Screen potential candidates for materials science applications by predicting their electronic and optical properties.

By combining experimental observations with the insights gained from high-level computational studies, researchers can accelerate the pace of discovery and unlock new and exciting applications for this compound.

Q & A

Q. What are the standard methods for synthesizing diphenylphosphine sulfide in academic research?

this compound is commonly synthesized via three-component hydrothiophosphination reactions involving alkenes, diphenylphosphine, and sulfur under solvent- and catalyst-free conditions . This method avoids isolating the intermediate phosphine sulfide by generating it in situ, enhancing environmental sustainability. For specialized applications (e.g., amine deprotection), diphenylphosphine may act as a reductant under basic heating conditions (90°C), with purification via recrystallization or extraction .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Structural characterization typically employs X-ray crystallography. For example, single-crystal X-ray diffraction data are collected using Bruker SMART APEX instruments (φ/ω scans, graphite monochromator) and refined via SHELXTL software (full-matrix least-squares on F²). Key parameters include R values (e.g., R₁ = 0.059) and hydrogen atom placement inferred from neighboring atoms . Spectroscopic methods like NMR and IR are used to confirm purity and functional groups, though crystallography remains critical for resolving stereochemical ambiguities.

Advanced Research Questions

Q. How can researchers optimize reaction conditions for multicomponent reactions involving this compound?

Optimization requires balancing stoichiometry, temperature, and solvent effects. For instance, solvent-free conditions reduce side reactions but may necessitate precise temperature control (e.g., 90°C for deprotection reactions) . Kinetic studies via TLC or in situ spectroscopy can identify intermediates, while computational modeling (DFT) helps predict regioselectivity in hydrothiophosphination . Experimental replicates (≥3) and statistical analysis (ANOVA) are essential to validate reproducibility .

Q. What challenges arise in interpreting crystallographic data for this compound derivatives?

Challenges include:

  • Disorder in crystal lattices : Resolved using SHELXL refinement with constraints for anisotropic displacement parameters .
  • Twinned crystals : Addressed via OLEX2 integration or SHELXD for structure solution .
  • Weak diffraction : Mitigated by high-flux X-ray sources (e.g., synchrotron radiation) . Contradictions in bond-length data (e.g., P–S vs. C–S distances) should be cross-validated with spectroscopic data to rule out crystallographic artifacts .

Q. How should researchers address contradictions in mechanistic studies of this compound-mediated reactions?

Contradictions often stem from differing reaction conditions or unaccounted intermediates. Methodological solutions include:

  • Isotopic labeling : To trace sulfur transfer pathways .
  • In operando spectroscopy (e.g., Raman)**: To capture transient species .
  • Systematic variation of substituents : To isolate electronic/steric effects . Conflicting data should be analyzed using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What strategies ensure data integrity in this compound research?

  • Raw data archiving : Store diffraction datasets (e.g., CIF files) in repositories like the IUCr Electronic Archives .
  • Plagiarism checks : Use software (e.g., Turnitin) to prevent duplicate publication of synthetic protocols .
  • Replication studies : Independent validation of reaction yields and crystallographic parameters (e.g., R-factors) .

Methodological Guidance

  • Experimental design : Follow PICO (Population, Intervention, Comparison, Outcome) frameworks to define variables (e.g., solvent vs. solvent-free conditions) .
  • Data reporting : Adhere to Beilstein Journal guidelines, including supplementary materials for extended datasets (e.g., crystallographic coordinates) .
  • Ethical compliance : Disclose safety protocols for handling phosphine sulfides (e.g., Aldrich MSDS guidelines) .

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